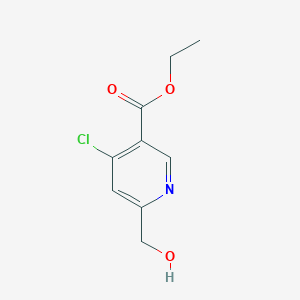
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol It is a derivative of nicotinic acid and features a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-(hydroxymethyl)nicotinate typically involves the esterification of 4-chloro-6-(hydroxymethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-chloro-6-carboxynicotinic acid.
Reduction: Ethyl 6-(hydroxymethyl)nicotinate.
Substitution: Ethyl 4-substituted-6-(hydroxymethyl)nicotinates, depending on the nucleophile used.
科学的研究の応用
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate has several applications in scientific research:
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities, including their role in metabolic pathways and enzyme interactions.
作用機序
The mechanism of action of Ethyl 4-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups on the pyridine ring can influence the compound’s binding affinity and specificity towards these targets. For example, the hydroxymethyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the chloro group can participate in hydrophobic interactions .
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
Ethyl nicotinate: Another ester of nicotinic acid with similar applications in pharmaceuticals and cosmetics.
Chromium nicotinate: A compound used to treat chromium deficiencies and associated symptoms.
Uniqueness
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate is unique due to the presence of both chloro and hydroxymethyl groups on the nicotinic acid scaffold. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
ethyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)7-4-11-6(5-12)3-8(7)10/h3-4,12H,2,5H2,1H3 |
InChIキー |
QWGPZAXIHQKBOI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(N=C1)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
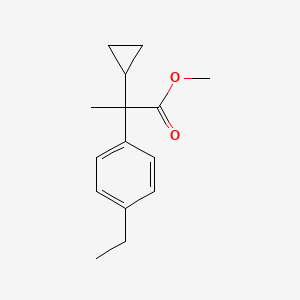
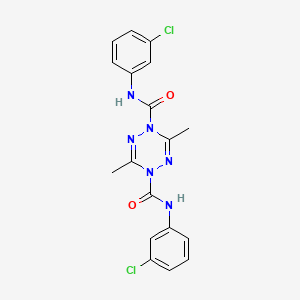
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)
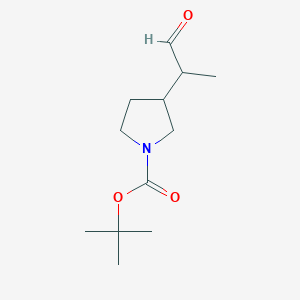
![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)

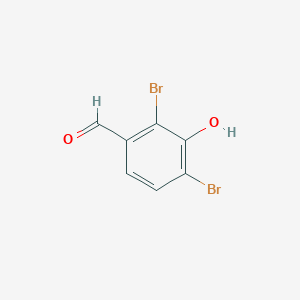
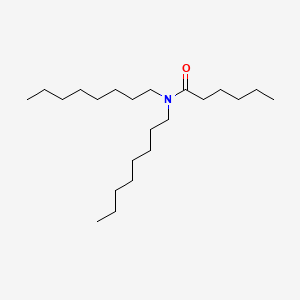
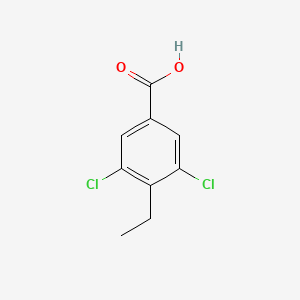
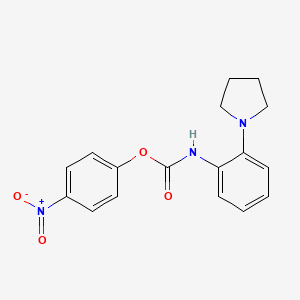
![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)

